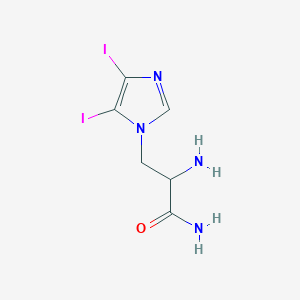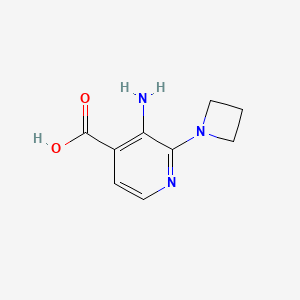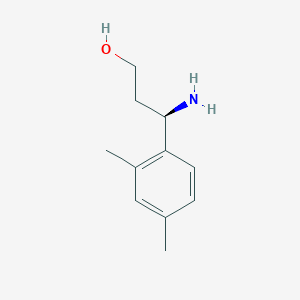![molecular formula C12H21BrO2 B15277423 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B15277423.png)
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C12H21BrO2. It is characterized by the presence of a bromocycloheptyl group attached to an oxolane ring via a methylene bridge. This compound is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocycloheptanol with oxirane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of cycloheptyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve solvents like acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a common method for reduction reactions.
Major Products Formed
Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include cycloheptyl alcohols and hydrocarbons.
Applications De Recherche Scientifique
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxolane ring can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-([(2-Chlorocycloheptyl)oxy]methyl)oxolane
- 3-([(2-Iodocycloheptyl)oxy]methyl)oxolane
- 3-([(2-Fluorocycloheptyl)oxy]methyl)oxolane
Uniqueness
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C12H21BrO2 |
|---|---|
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
3-[(2-bromocycloheptyl)oxymethyl]oxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-4-2-1-3-5-12(11)15-9-10-6-7-14-8-10/h10-12H,1-9H2 |
Clé InChI |
UKKXOFCELLRUED-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(CC1)Br)OCC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


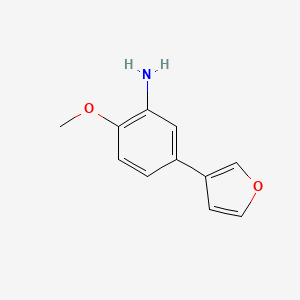
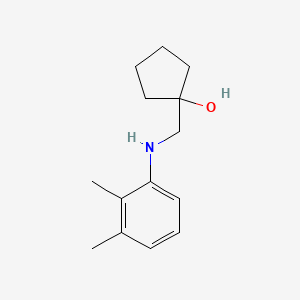
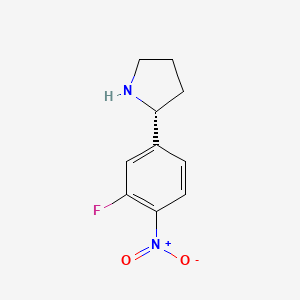
![tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B15277356.png)
![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)
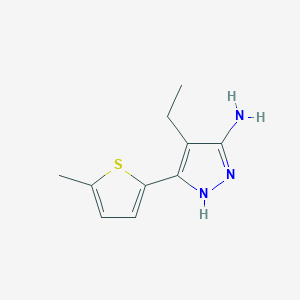
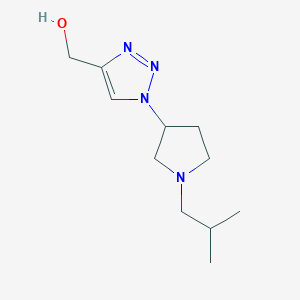
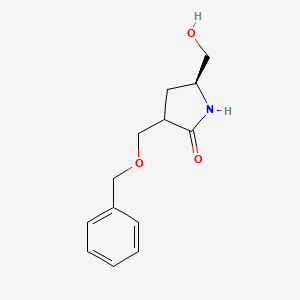
![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)
